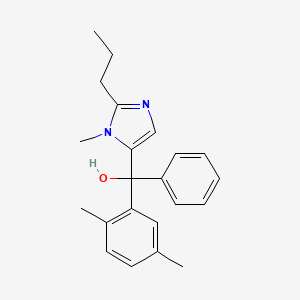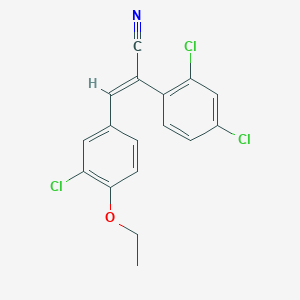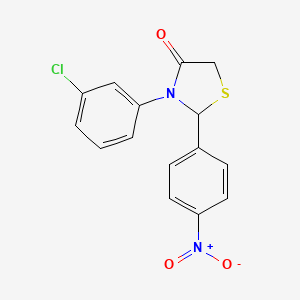
(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol, also known as DPMI, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research.
Mecanismo De Acción
The exact mechanism of action of (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol is not yet fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may vary depending on the type of cancer cell being studied.
Direcciones Futuras
There are several potential future directions for research on (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Its synthesis method is relatively straightforward, and it has been found to have a range of biochemical and physiological effects. While there are some limitations to its use, there are also several potential future directions for research on this compound.
Métodos De Síntesis
(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylboronic acid with 1-methyl-2-propyl-1H-imidazole-5-carbaldehyde, followed by a Suzuki coupling reaction with (bromomethyl)benzene. The final product is obtained through a reduction reaction using sodium borohydride.
Aplicaciones Científicas De Investigación
(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(3-methyl-2-propylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-5-9-21-23-15-20(24(21)4)22(25,18-10-7-6-8-11-18)19-14-16(2)12-13-17(19)3/h6-8,10-15,25H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRIJQYABADXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)
![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)](/img/structure/B5113243.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113251.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5113286.png)


![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)